molecular formula C5H11BrSi B178746 (2-Bromovinyl)trimethylsilane CAS No. 13682-94-5

(2-Bromovinyl)trimethylsilane

Cat. No.: B178746
CAS No.: 13682-94-5
M. Wt: 179.13 g/mol
InChI Key: FKXCNOSKBLGEMQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Bromovinyl)trimethylsilane can be synthesized through various methods. One common method involves the reaction of vinyl bromide with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

(2-Bromovinyl)trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl or aryl lithium compounds, Grignard reagents, and organozinc compounds.

    Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are used along with ligands like triphenylphosphine.

    Addition Reactions: Reagents like hydrogen halides, halogens, and organometallic compounds are used.

Major Products Formed

Scientific Research Applications

(2-Bromovinyl)trimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromovinyl)trimethylsilane involves its ability to participate in various chemical reactions. The presence of the bromine atom and the trimethylsilyl group allows it to undergo substitution, coupling, and addition reactions. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    (1-Bromovinyl)trimethylsilane: Similar in structure but with the bromine atom attached to a different carbon atom.

    2-Bromoallyltrimethylsilane: Contains an additional carbon atom in the vinyl group.

    Bromotrimethylsilane: Lacks the vinyl group and has different reactivity.

Uniqueness

(2-Bromovinyl)trimethylsilane is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form carbon-carbon bonds and its reactivity with various nucleophiles and electrophiles make it a versatile reagent in organic synthesis .

Properties

IUPAC Name

2-bromoethenyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrSi/c1-7(2,3)5-4-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXCNOSKBLGEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20929562
Record name (2-Bromoethenyl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13682-94-5, 41309-43-7
Record name (2-Bromoethenyl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Bromovinyl)trimethylsilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Bromovinyl)trimethylsilane
Reactant of Route 2
(2-Bromovinyl)trimethylsilane

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